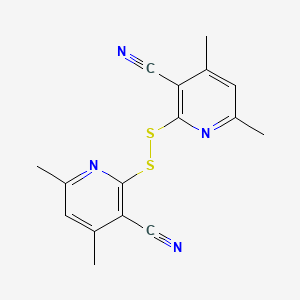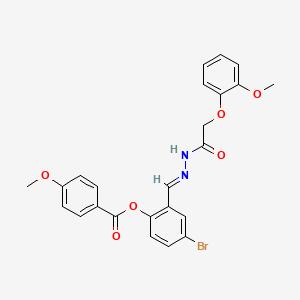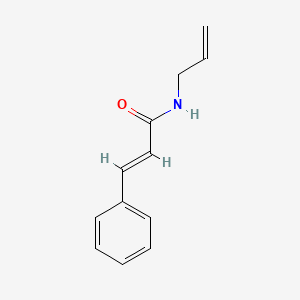![molecular formula C22H16Cl2N2O4 B12008698 [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 767312-44-7](/img/structure/B12008698.png)
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[(2-metoxibenzoil)hidrazinilideno]metil]fenil] 2,4-diclorobenzoato: es un compuesto químico con una estructura compleja. Combina un derivado de hidrazina, un grupo benzoilo y una porción de diclorobenzoato. Vamos a desglosarlo:
Hidrazinilideno: Esta parte del compuesto contiene un grupo funcional similar a la hidrazina, que puede participar en varias reacciones.
Benzoilo: El grupo benzoilo (C₆H₅CO-) se deriva del ácido benzoico y se encuentra a menudo en compuestos orgánicos.
Diclorobenzoato: La porción de diclorobenzoato contribuye a la estructura y propiedades generales.
Métodos De Preparación
Las rutas de síntesis para este compuesto pueden variar, pero aquí hay un esquema general:
Formación de Hidrazinilideno: Comience reaccionando un derivado de hidrazina apropiado (como hidrato de hidrazina) con un cloruro de benzoilo o bromuro de benzoilo. Esto forma el intermedio hidrazinilideno.
Reacción de Acoplamiento: Combine el intermedio hidrazinilideno con ácido 2,4-diclorobenzoico o su éster. La reacción generalmente ocurre en condiciones básicas.
Purificación: Purifique el compuesto resultante mediante recristalización u otros métodos.
Para la producción industrial, los procesos de síntesis y purificación a gran escala se optimizan para lograr altos rendimientos.
Análisis De Reacciones Químicas
Oxidación: El compuesto puede sufrir reacciones de oxidación debido a la presencia de grupos funcionales ricos en electrones.
Reducción: Las reacciones de reducción pueden modificar las porciones hidrazinilideno o benzoilo.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo fenilo o en el grupo diclorobenzoato.
Reactivos Comunes: Reactivos como hidróxido de sodio, cloruros de ácido y agentes reductores se utilizan comúnmente.
Productos Principales: Dependiendo de las condiciones de reacción, se pueden formar varios derivados, incluidas fenilhidrazonas sustituidas y compuestos relacionados.
Aplicaciones Científicas De Investigación
Biología: Explore sus interacciones con moléculas biológicas (enzimas, receptores, etc.).
Medicina: Evalúe sus propiedades farmacológicas, su potencial como candidato a fármaco o su uso en profármacos.
Industria: Considere su papel en la ciencia de los materiales, la catálisis o los productos químicos especiales.
Mecanismo De Acción
- El mecanismo de acción del compuesto probablemente implique interacciones con objetivos moleculares específicos (enzimas, receptores, etc.).
- Se necesitan más investigaciones para dilucidar las vías exactas y los efectos biológicos.
Comparación Con Compuestos Similares
Características Únicas: Resalte sus elementos estructurales distintos (por ejemplo, el grupo hidrazinilideno).
Compuestos Similares: Otras hidrazonas, derivados del benzoilo o diclorobenzoatos.
Propiedades
Número CAS |
767312-44-7 |
|---|---|
Fórmula molecular |
C22H16Cl2N2O4 |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-14-6-9-16(10-7-14)30-22(28)17-11-8-15(23)12-19(17)24/h2-13H,1H3,(H,26,27)/b25-13+ |
Clave InChI |
OVGYIEUGVNSVOE-DHRITJCHSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)


![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)




![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
